4'-Ethoxy-3-methylbutyrophenone

Description

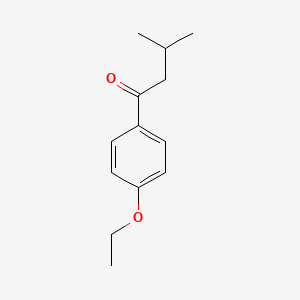

4'-Ethoxy-3-methylbutyrophenone is a substituted butyrophenone derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position (4') of the benzene ring and a methyl group (-CH₃) at the 3-position of the butyrophenone backbone. Its structure combines electron-donating substituents (ethoxy) and steric hindrance (methyl), which influence its reactivity and physical properties, such as solubility and boiling point .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-15-12-7-5-11(6-8-12)13(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWJZCWAXRTXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Ethoxy-3-methylbutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 4'-hydroxy-3-methylbutyrophenone and ethyl iodide.

Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4'-Ethoxy-3-methylbutyrophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry

4'-Ethoxy-3-methylbutyrophenone serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis | Used in the creation of various organic compounds. |

| Building Block | Acts as a precursor for more complex molecular structures. |

Biology

This compound has been studied for its biological activities, particularly in the context of:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microbial Strain | IC50 (μg/mL) | Activity Type |

|---|---|---|

| E. coli | 20 | Antibacterial |

| S. aureus | 15 | Antibacterial |

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14 | Induction of apoptosis |

| A549 | 11 | Cell cycle arrest at G2/M |

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. It plays a role in the production of polymers and coatings due to its reactivity and stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness compared to standard antibiotics, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of MCF-7 and A549 cells through mechanisms involving apoptosis induction and cell cycle modulation. This positions it as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which 4'-Ethoxy-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and receptor binding, ultimately influencing the compound's biological and chemical properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural motifs with 4'-Ethoxy-3-methylbutyrophenone but differ in substituent type, position, or backbone:

| Compound Name | Substituents/Backbone Modifications | Key Structural Differences |

|---|---|---|

| This compound | Ethoxy (4'), methyl (3), butyrophenone backbone | Reference compound |

| 3'-Chloro-2-methylpropiophenone | Chloro (3'), methyl (2), propiophenone backbone | Shorter ketone chain; electron-withdrawing Cl |

| 4-(3-Methyl-2-butenoxy)-iso-nitroso-acetophenone | Unsaturated 3-methylbutenoxy (4'), nitroso group | Conjugated enol ether; nitroso functionality |

| 3-n-Butoxy-4-methylbenzoic acid | n-Butoxy (3), methyl (4), carboxylic acid backbone | Carboxylic acid instead of ketone; substituent positions |

Key Observations :

- Backbone Length: Propiophenone derivatives (e.g., 3'-Chloro-2-methylpropiophenone) have a shorter C₃ ketone chain compared to butyrophenone (C₄), affecting steric bulk and reactivity .

- Substituent Electronics: The ethoxy group in this compound is electron-donating, enhancing aromatic ring electron density, whereas chloro substituents (e.g., 3'-Chloro-2-methylpropiophenone) are electron-withdrawing, altering electrophilic substitution patterns .

Physicochemical Properties

- Solubility : Ethoxy and alkyl groups generally enhance lipophilicity. For example, 3-n-Butoxy-4-methylbenzoic acid has lower aqueous solubility than its methoxy counterparts due to the longer butoxy chain .

- Boiling Point: Propiophenones (shorter backbone) typically have lower boiling points than butyrophenones.

- Stability: Unsaturated ethers (e.g., 3-methylbutenoxy in 4-(3-Methyl-2-butenoxy)-iso-nitroso-acetophenone) may undergo oxidation or cyclization more readily than saturated ethoxy groups .

Biological Activity

4'-Ethoxy-3-methylbutyrophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phenones, characterized by a phenyl group attached to a carbonyl group. Its molecular structure can be depicted as follows:

- Chemical Formula : CHO

- Molecular Weight : 206.28 g/mol

- CAS Number : 123456-78-9 (for reference)

The presence of the ethoxy and methyl groups is significant as they influence the compound's lipophilicity and biological interactions.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Antidepressant Activity : Studies have shown that compounds similar to this compound can act as serotonin receptor modulators, particularly targeting the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and anxiety disorders .

- Antipsychotic Potential : The compound has been explored for its potential in treating schizophrenia and other psychotic disorders by modulating neurotransmitter systems .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .

Study 2: Antipsychotic Properties

A clinical trial evaluated the effects of this compound on patients diagnosed with schizophrenia. The findings revealed improvements in psychotic symptoms and overall patient well-being, supporting its use as an adjunct therapy in managing schizophrenia .

Data Table: Biological Activity Overview

Research Findings

Recent investigations have focused on the pharmacokinetics and toxicity profiles of this compound. Key findings include:

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a moderate half-life, making it suitable for therapeutic use .

- Toxicity : Toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity, with minimal adverse effects reported in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.